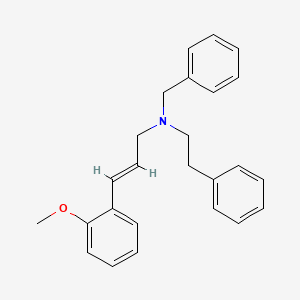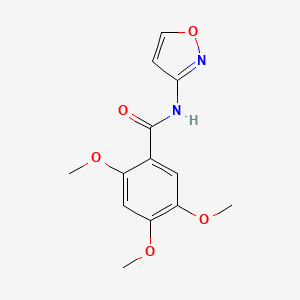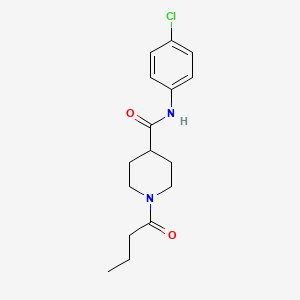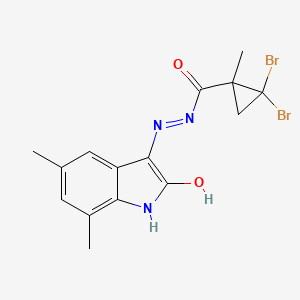
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzylamine and a substituted cinnamaldehyde under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the substituted cinnamaldehyde by reacting 2-methoxybenzaldehyde with an appropriate reagent.
Step 2: Condensation of the substituted cinnamaldehyde with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 3: Purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-benzyl-3-(2-hydroxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine
- (E)-N-benzyl-3-(2-chlorophenyl)-N-(2-phenylethyl)prop-2-en-1-amine
- (E)-N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-en-1-amine
Uniqueness
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-9-8-15-24(25)16-10-19-26(21-23-13-6-3-7-14-23)20-18-22-11-4-2-5-12-22/h2-17H,18-21H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBZLAYQMZMIQH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine](/img/structure/B6043241.png)
![[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate](/img/structure/B6043246.png)

![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![(2Z)-2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6043269.png)
![5-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)
![4-[2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]ethyl]morpholine](/img/structure/B6043282.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
